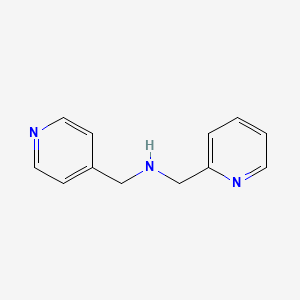

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine

Description

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is a tertiary amine featuring two distinct pyridine-derived substituents: a pyridin-2-ylmethyl group and a pyridin-4-ylmethyl group. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-331726) and is utilized in research contexts, particularly as a ligand in coordination chemistry and catalysis . Its structure combines the electron-donating and steric properties of pyridine rings at positions 2 and 4, making it a versatile candidate for metal complexation and catalytic applications.

Properties

IUPAC Name |

1-pyridin-4-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-6-15-12(3-1)10-14-9-11-4-7-13-8-5-11/h1-8,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFSEYMWJVJVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263581 | |

| Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227018-14-6 | |

| Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227018-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridine derivatives. One common method involves the reaction of 2-pyridinecarboxaldehyde with 4-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride (NaBH₄). The reaction is carried out in methanol at room temperature, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

a. N-(Pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)amine

- Structure : Differs from the target compound by substituting the pyridin-2-ylmethyl group with a pyridin-3-ylmethyl group.

- Properties: The positional isomerism alters electronic and steric effects.

- Applications: Limited commercial availability compared to the target compound, suggesting niche research use .

b. Bis(pyridin-2-ylmethyl)amine

- Structure : Contains two pyridin-2-ylmethyl groups attached to the amine.

- Properties : Enhanced electron-donating capacity from two identical pyridyl groups, favoring stronger metal-ligand binding.

- Applications : Widely used in fluorescent probes (e.g., chromene-based compounds for nucleolus staining) and as a precursor in ligand synthesis .

c. Tris(pyridin-2-ylmethyl)amine (TPA)

- Structure : A tripodal ligand with three pyridin-2-ylmethyl arms.

- Properties : High denticity (tetradentate) and strong chelating ability, often forming stable complexes with transition metals like Fe and Cu.

- Applications : Used in oxidation catalysis and biomimetic studies .

Pyrimidine-Based Analogues

a. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : A pyrimidine derivative with a piperidine substituent.

- Properties : The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, distinct from the pyridine-based target compound.

- Applications : Explored in drug design due to pyrimidine’s prevalence in bioactive molecules .

b. 2-Amino-4-(4-methoxyphenyl)pyrimidine

- Structure : Substituted pyrimidine with a methoxyphenyl group.

- Applications: Potential use in pharmaceuticals and agrochemicals .

Coordination Chemistry and Catalytic Performance

- Electronic Effects : The pyridin-4-yl group in the target compound provides a more symmetrical electron distribution compared to pyridin-3-yl analogues, enhancing stability in radical-mediated catalytic cycles .

- Steric Effects : The combination of 2- and 4-pyridyl groups balances steric bulk, allowing flexibility in substrate binding .

Biological Activity

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine exhibits significant biochemical properties, particularly in its interactions with enzymes and proteins. It has been shown to modulate the activity of various kinases and proteases, influencing critical cellular pathways. The compound binds to enzyme active sites, affecting their function through competitive inhibition or allosteric modulation.

Key Interactions

- Enzymatic Modulation : The compound interacts with specific enzymes, leading to altered enzymatic activity. For instance, it has been documented to influence the MAPK signaling pathway, which is crucial for cell proliferation and survival.

- Cell Signaling : It plays a role in modulating cell signaling pathways that can lead to changes in gene expression and cellular metabolism.

The mechanism of action for (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine involves several molecular interactions:

- Binding Affinity : The compound exhibits high binding affinity for various biomolecules through hydrogen bonding and hydrophobic interactions.

- Influence on Gene Expression : By interacting with transcription factors, it can modulate the transcription of target genes, affecting cellular responses.

- Stability and Degradation : The compound's stability under physiological conditions influences its long-term biological effects. Studies indicate that it remains stable for extended periods but may degrade over time, impacting its efficacy in prolonged treatments.

Cellular Effects

The effects of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine on cells are profound:

- Cell Proliferation : It has been observed to promote cell proliferation in certain contexts by activating growth signaling pathways.

- Apoptosis Regulation : The compound can also influence apoptotic pathways, potentially offering therapeutic benefits in cancer treatment by selectively inducing apoptosis in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Interaction | Modulates kinase activity; affects MAPK pathway | |

| Cell Proliferation | Promotes proliferation under specific conditions | |

| Apoptosis Induction | Induces apoptosis in cancer cells | |

| Stability | Remains stable under physiological conditions |

Case Study: Antileishmanial Activity

Research has highlighted the potential of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine derivatives as antileishmanial agents. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on Leishmania donovani promastigotes at concentrations as low as 50 μM. The activity increased with higher concentrations, suggesting a dose-dependent effect comparable to established treatments like amphotericin B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.